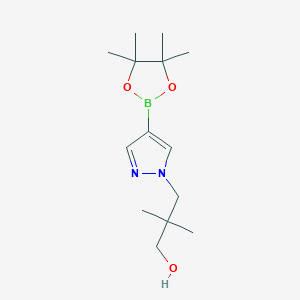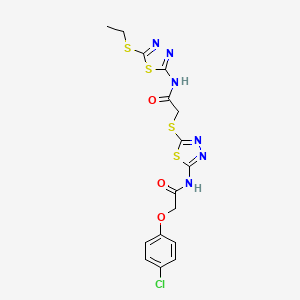![molecular formula C19H19N3O3 B2819521 Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate CAS No. 866155-31-9](/img/structure/B2819521.png)
Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is chemically synthesized using a specific method. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Biotransformation and Excretion Nitromethaqualone, a compound with a structural resemblance to Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate, undergoes extensive biotransformation in both humans and rats. The metabolic pathway involves the reduction of the nitro group to an amino derivative, partial acetylation of the amino derivative, and cleavage of the quinazolinone nucleus. This process results in various metabolites, highlighting the complex metabolic pathways that similar compounds might undergo (Van Boven & Daenens, 1982).
Metabolism in Drug Testing The drug Mebeverine, structurally related to Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate, is metabolized into various compounds, including methoxyethylamphetamine and p-methoxyamphetamine. These metabolites can lead to positive results in amphetamine drug tests, demonstrating how the metabolism of such compounds can have significant implications in drug testing and toxicological analysis (Kraemer, Wennig, & Maurer, 2001).
Carcinogen Formation and Detection Compounds similar to Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate, like heterocyclic amines, are formed during the cooking of meat and fish and have been recognized as genotoxic and carcinogenic. Studies using accelerator mass spectrometry (AMS) have shown dose-dependent formation of protein and DNA adducts in rodents and humans, highlighting the significance of understanding the metabolic pathways and biotransformation of such compounds for assessing human health risks (Turteltaub et al., 1999).
Monitoring Exposure to Carcinogenic Compounds Research has focused on biomonitoring heterocyclic aromatic amine metabolites in human urine to assess exposure to carcinogens. Studies like these are crucial for understanding the exposure levels and potential health risks associated with compounds structurally related to Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate and for developing methods to monitor such exposure (Stillwell et al., 1999).
特性
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylamino]quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-19(23)18-21-16-10-5-4-9-15(16)17(22-18)20-12-13-7-6-8-14(11-13)24-2/h4-11H,3,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYZYTBWXUNFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)

